A-Naphthoflavonol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

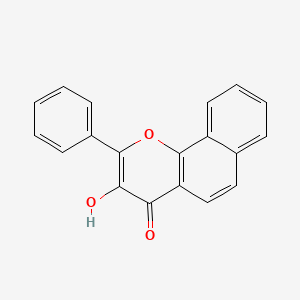

A-Naphthoflavonol is a synthetic flavonoid compound known for its significant biological activities It is a derivative of flavone, characterized by the fusion of a naphthalene ring with the flavone structure

准备方法

Synthetic Routes and Reaction Conditions: A-Naphthoflavonol can be synthesized through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavonol structure. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization from ethanol or aqueous ethanol to obtain the desired product with high purity.

化学反应分析

Types of Reactions: A-Naphthoflavonol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

科学研究应用

Neuroprotective Effects

Mechanisms of Action

Research has demonstrated that A-Naphthoflavonol possesses neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In a study involving neuronal SH-SY5Y cells subjected to hydrogen peroxide (H2O2), this compound was shown to synergistically enhance cell viability when used in conjunction with beta-naphthoflavone. The combination treatment effectively mitigated the apoptosis-promoting effects of H2O2, suggesting a potential therapeutic strategy for neurodegenerative diseases .

Case Study: Vascular Dementia

A study investigated the effects of this compound in a rat model of vascular dementia induced by four-vessel occlusion (4VO). The results indicated that treatment with this compound at doses of 40 and 80 mg/kg significantly improved cognitive function and biochemical markers associated with neuronal health. This suggests that this compound may serve as an effective alternative or adjunct to traditional therapies for vascular dementia .

Cancer Research

Apoptosis Induction

this compound has been identified as a modulator of the aryl hydrocarbon receptor (AhR), which plays a critical role in cellular responses to environmental toxins and carcinogens. In studies on HT22 hippocampal neuronal cells, this compound induced apoptosis through endoplasmic reticulum stress pathways and the activation of caspases, highlighting its potential as an anticancer agent . This mechanism underscores its relevance in cancer research, particularly in understanding how flavonoids can influence tumor biology.

Pharmacological Potential

Inhibition of Carcinogen Metabolism

this compound has been utilized in studies examining its effects on the metabolism of chemical carcinogens. It has been shown to inhibit the metabolism of benzo(a)pyrene by beta-naphthoflavone-induced rat liver microsomes, indicating its role as a protective agent against carcinogenic processes . This property positions this compound as a candidate for further investigation in cancer prevention strategies.

Summary Table of Applications

作用机制

A-Naphthoflavonol exerts its effects through several mechanisms:

Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 isoforms, which are involved in drug metabolism and cancer progression.

Antioxidant Activity: It acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Signal Transduction Modulation: It can modulate signaling pathways involved in cell growth and apoptosis.

相似化合物的比较

Flavone: The parent compound of A-Naphthoflavonol, with a simpler structure lacking the naphthalene ring.

Quercetin: A naturally occurring flavonol with similar antioxidant properties.

Kaempferol: Another flavonol with comparable biological activities.

Uniqueness: this compound is unique due to the presence of the naphthalene ring, which enhances its biological activity and specificity towards certain enzymes. This structural modification distinguishes it from other flavonoids and contributes to its potential therapeutic applications.

生物活性

A-naphthoflavonol, particularly α-naphthoflavone (αNF), is a synthetic flavonoid that has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of α-naphthoflavone, focusing on its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

α-Naphthoflavone functions primarily as an antagonist of the aryl hydrocarbon receptor (AhR) and an inhibitor of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. These actions contribute to its effects on cell signaling pathways, apoptosis, and lipid metabolism.

Apoptosis Induction

Recent studies have demonstrated that α-naphthoflavone induces apoptosis in various cell types through several mechanisms:

- Endoplasmic Reticulum (ER) Stress : In HT22 mouse hippocampal neuronal cells, αNF triggers apoptosis via ER stress pathways. This is mediated by the activation of caspases (caspase-12 and -3) and increased expression of ER stress markers such as C/EBP homologous protein (CHOP) .

- Reactive Oxygen Species (ROS) Accumulation : αNF treatment leads to elevated ROS levels, which are implicated in the apoptotic process. Antioxidants like N-acetylcysteine can mitigate these effects, suggesting a ROS-dependent mechanism .

- MAPK Pathway Activation : The compound activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. Inhibition of these pathways reduces both CHOP expression and cell death induced by αNF .

Effects on Lipid Metabolism

α-Naphthoflavone has also been shown to impact lipid metabolism significantly:

- Inhibition of Adipocyte Differentiation : In 3T3-L1 pre-adipocytes, αNF suppresses differentiation into adipocytes by inhibiting key adipogenic markers such as peroxisome proliferator-activated receptor gamma (PPARγ). This suppression occurs through the inhibition of the p38MAPK signaling pathway .

Study 1: Apoptosis in Neuronal Cells

In a study examining the effects of αNF on neuronal cells, researchers found that treatment with αNF led to increased apoptotic markers and cell death. The inhibition of ER stress pathways resulted in decreased apoptosis, highlighting the potential therapeutic implications for neurodegenerative diseases .

Study 2: Adipogenesis Inhibition

Another study focused on the effects of αNF on adipocyte differentiation. The findings indicated that αNF treatment significantly reduced lipid accumulation in 3T3-L1 cells and inhibited the expression of late-stage adipogenic markers. This suggests that αNF may serve as a potential therapeutic agent for obesity management .

Comparative Biological Activity Table

属性

IUPAC Name |

3-hydroxy-2-phenylbenzo[h]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-16-15-11-10-12-6-4-5-9-14(12)19(15)22-18(17(16)21)13-7-2-1-3-8-13/h1-11,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKPKOFDBHWAGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the outcome of reacting α-Naphthoflavonol with Thallium(III) Acetate in methanol?

A1: The research paper demonstrates that reacting α-Naphthoflavonol (1) with Thallium(III) Acetate (TTA) in methanol leads to the formation of 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone (2) []. This transformation involves an oxidation process at the flavonol core structure.

Q2: Could you elaborate on the mechanism proposed for this reaction?

A2: The paper proposes a mechanistic scheme for the transformation of α-Naphthoflavonol to 2,3-dimethoxy-3-hydroxy-α-naphthoflavanone involving oxythallation. Although the specific steps are not detailed for α-Naphthoflavonol, the general mechanism likely involves the electrophilic attack of Thallium(III) on the double bond of the flavonol, followed by methanolysis and rearrangement steps leading to the final product [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。